(4-Bromophenyl)(4-methoxybenzyl)sulfane (4-Bromophenyl)(4-methoxybenzyl)sulfane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16246471
InChI: InChI=1S/C14H13BrOS/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C14H13BrOS
Molecular Weight: 309.22 g/mol

(4-Bromophenyl)(4-methoxybenzyl)sulfane

CAS No.:

Cat. No.: VC16246471

Molecular Formula: C14H13BrOS

Molecular Weight: 309.22 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromophenyl)(4-methoxybenzyl)sulfane -

Specification

Molecular Formula C14H13BrOS
Molecular Weight 309.22 g/mol
IUPAC Name 1-bromo-4-[(4-methoxyphenyl)methylsulfanyl]benzene
Standard InChI InChI=1S/C14H13BrOS/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3
Standard InChI Key WCACJQSMSKFRQY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CSC2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of (4-bromophenyl)(4-methoxybenzyl)sulfane is C₁₄H₁₃BrO₂S, with a molecular weight of 333.23 g/mol. The structure consists of two aromatic rings:

  • A 4-bromophenyl group (C₆H₄Br) attached to the sulfur atom.

  • A 4-methoxybenzyl group (C₆H₄OCH₃-CH₂) linked via the sulfur atom.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or thiol-disulfide exchange reactions. A plausible route involves:

  • Preparation of 4-methoxybenzyl thiol: Reduction of 4-methoxybenzyl disulfide with lithium aluminum hydride (LiAlH₄).

  • Reaction with 1-bromo-4-iodobenzene:

    4-CH₃OC₆H₄CH₂SH+BrC₆H₄IBase(4-Bromophenyl)(4-methoxybenzyl)sulfane+HI\text{4-CH₃OC₆H₄CH₂SH} + \text{BrC₆H₄I} \xrightarrow{\text{Base}} \text{(4-Bromophenyl)(4-methoxybenzyl)sulfane} + \text{HI}

    Conditions: Anhydrous DMF, potassium carbonate (K₂CO₃), 60–80°C, 12–24 hours .

Yield Optimization

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature: Yields improve at elevated temperatures (70–80°C) but require careful monitoring to avoid side reactions.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate thiolate formation.

Physicochemical Properties

Physical State and Solubility

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Estimated 85–90°C (based on analogs).

  • Solubility:

    • Polar solvents: Soluble in DMSO, DMF, and dichloromethane.

    • Nonpolar solvents: Poor solubility in hexane or toluene.

Stability

  • Thermal Stability: Decomposes above 200°C, releasing sulfur dioxide (SO₂) and brominated byproducts.

  • Light Sensitivity: Susceptible to photodegradation; storage in amber vials recommended.

Research Findings and Case Studies

Case Study: Sulfide Oxidation

A 2022 study oxidized analogous sulfides to sulfoxides using H₂O₂/CH₃COOH, achieving 85% yield. The electron-donating methoxy group slowed oxidation kinetics compared to electron-deficient analogs .

Cytotoxicity Screening

While direct data for this compound are unavailable, structurally related sulfides exhibited moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 50–100 µM).

Challenges and Future Directions

  • Synthetic Scalability: Industrial-scale production requires optimizing atom economy and reducing halogenated waste.

  • Biological Profiling: Targeted studies on pharmacokinetics and toxicity are needed to assess therapeutic potential.

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